2-(Diethylamino)-2',6'-caproxylidide hydrochloride, commonly known as lidocaine hydrochloride, is a local anesthetic widely used in various medical applications. It is classified as a sodium channel blocker and is primarily utilized to induce local anesthesia during surgical procedures as well as for treating certain types of cardiac arrhythmias. The compound's efficacy is attributed to its ability to inhibit nerve signal transmission, thereby preventing pain sensation.
Lidocaine hydrochloride is derived from the amide group of local anesthetics. It belongs to the class of medications known as local anesthetics and antiarrhythmics. The compound has been extensively studied and documented in various chemical databases, including DrugBank and PubChem, where it is listed under multiple identifiers such as CAS Number 73-78-9 and ChEBI ID CHEBI:50512 .
The synthesis of 2-(diethylamino)-2',6'-caproxylidide hydrochloride typically involves the following steps:
This synthesis pathway allows for the efficient production of lidocaine hydrochloride with high purity levels, essential for its medical applications .
The molecular formula of lidocaine hydrochloride is , with a molar mass of approximately 288.82 g/mol . The structure consists of:
The three-dimensional conformation of lidocaine allows for flexibility due to the presence of multiple rotatable bonds within its structure, which can influence its pharmacological activity .
Lidocaine hydrochloride undergoes several important chemical reactions:
These reactions are critical for modifying the drug's properties for specific therapeutic applications .
The mechanism of action of lidocaine hydrochloride involves the blockade of voltage-gated sodium channels in neuronal membranes. This process can be summarized as follows:
Additionally, lidocaine's action on cardiac tissues helps stabilize cardiac membranes, making it useful in treating ventricular arrhythmias .
These properties are essential for determining the drug's pharmacokinetics and suitability for various routes of administration .
Lidocaine hydrochloride has numerous scientific uses:
The discovery of 2-(diethylamino)-2',6'-caproxylidide hydrochloride emerged from systematic SAR studies on lidocaine’s core structure in the mid-20th century. Following lidocaine’s 1943 synthesis by Swedish chemists Nils Löfgren and Bengt Lundqvist [6], researchers investigated alkyl chain extensions at the acetamide group to enhance lipid solubility and nerve membrane affinity. A pivotal 1976 study synthesized and evaluated a homologous series of lidocaine analogs, where the hydrogen of the acetamide group was replaced with alkyl chains of increasing length (methyl to heptyl) [1].
Key findings from this research include:
Table 1: Anesthetic Properties of Lidocaine Alkyl Homologs
Alkyl Chain Length | Relative Potency | Toxicity Trend | Key Structural Feature |
---|---|---|---|
Methyl | Low | Low | Minimal steric bulk |
Butyl (Butyroxylidide) | Maximum | Moderate | Optimal lipophilicity |
Hexyl (Caproxylidide) | Reduced | High | Extended hydrophobic domain |
Heptyl | Low | Very High | Excessive chain length |
This work underscored the delicate balance between hydrophobicity and bioactivity in anesthetic design, positioning caproxylidide as a boundary case for SAR exploration rather than a clinical candidate [1].
Though not clinically used, 2-(diethylamino)-2',6'-caproxylidide hydrochloride remains a reference compound in mechanistic and metabolic studies of amide anesthetics. Its physicochemical and pharmacological profile informs three active research domains:
Structure-Activity Relationship (SAR) Optimization
Caproxylidide exemplifies how alkyl chain length modulates:
Metabolic Pathway Analysis
Like lidocaine, caproxylidide undergoes hepatic metabolism via cytochrome P450 (CYP3A4), producing hydroxylated metabolites. Its elongated alkyl chain may alter:
Molecular Mechanisms of Nerve Blockade
Caproxylidide’s interactions with voltage-gated sodium channels (Naᵥ) provide insights into:
Table 2: Comparative Properties of Amide Local Anesthetics
Compound | Relative Potency | Lipid Solubility (Log P) | Metabolic Pathway | Protein Binding (%) |
---|---|---|---|---|
Lidocaine | 1.0 (Reference) | 2.9 | CYP3A4 oxidation | 60–80 |
Caproxylidide | ~0.7* | 4.1 (est.) | CYP3A4 oxidation | >85 (est.) |
Bupivacaine | 4.0 | 3.9 | CYP3A4 hydroxylation | 95 |
Ropivacaine | 3.0 | 3.2 | CYP1A2/CYP3A4 oxidation | 94 |
* Estimated based on homologous series data [1] [5]
Modern applications leverage these insights to design chiral analogs (e.g., ropivacaine) or pro-drug formulations that minimize systemic exposure while maintaining nerve-blocking efficacy [5] [7]. Caproxylidide’s legacy persists as a cautionary model for balancing lipophilicity and safety in anesthetic development.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0